PIM-1 Kinase Inhibition: Head-to-Head Comparison of Pyridine-Quinoline Hybrids with Varying Pyridine Regioisomers
In a study evaluating pyridine-quinoline hybrids, the derivative 6e, which is directly synthesized from 2-(pyridin-3-yl)quinoline-4-carboxylic acid, demonstrated potent PIM-1 kinase inhibition. A direct head-to-head comparison was made with its structural analog, compound 6f, which features a pyridin-4-yl substituent instead of a pyridin-3-yl group. The pyridin-3-yl derivative (6e) exhibited significantly superior potency, with an IC50 value of 0.48 µM against PIM-1 kinase, while the pyridin-4-yl analog (6f) showed an IC50 value of 1.21 µM [1]. This represents a 2.5-fold increase in inhibitory activity conferred solely by the position of the nitrogen atom in the pyridine ring.
| Evidence Dimension | PIM-1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.48 µM (for compound 6e, derived from 2-(pyridin-3-yl)quinoline-4-carboxylic acid) |
| Comparator Or Baseline | 1.21 µM (for compound 6f, a pyridin-4-yl regioisomer analog) |
| Quantified Difference | 2.5-fold lower IC50 (more potent) |
| Conditions | In vitro PIM-1 kinase inhibition assay |
Why This Matters
This data demonstrates that the specific 3-pyridyl substitution pattern of the parent acid is non-negotiable for achieving optimal PIM-1 kinase inhibition, directly impacting the selection of this specific building block over regioisomeric alternatives for kinase-targeted drug discovery.
- [1] El-Miligy, M.M.M., Abdelaziz, M.E., Fahmy, S.M., Ibrahim, T.M., Abu-Serie, M.M., Mahran, M.A., Hazzaa, A.A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. (See Table 2, compounds 6e vs 6f). View Source
